molecular formula C16H12F3N3O4 B2362624 N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-28-0

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

Cat. No.: B2362624
CAS No.: 303995-28-0
M. Wt: 367.284
InChI Key: UELKUTDTCQRAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is a complex organic molecule with a structure that includes a chromenopyridinyl core substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea typically involves multi-step organic reactions

Industrial Production Methods

For industrial-scale production, optimized synthetic routes that maximize yield and minimize waste are employed. This may include the use of catalysts to accelerate reactions and the application of high-throughput techniques to increase efficiency. The choice of solvents, temperature control, and purification methods are critical in ensuring the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea can undergo various chemical reactions, including:

  • Reduction: It can be reduced to remove the oxygen-containing groups, resulting in different derivatives.

  • Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups to yield diverse compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring careful control of temperature, pressure, and pH.

Major Products

Major products from these reactions depend on the specific pathways chosen. For instance, oxidation might yield more stable oxides, while reduction could produce simpler structures with fewer oxygen atoms. Substitution reactions typically result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is used extensively in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials with specific properties.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

  • Medicine: It is investigated for its therapeutic potential, particularly in drug discovery programs aiming to develop new treatments for various diseases.

  • Industry: Its unique chemical structure makes it suitable for applications in materials science, including the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea exerts its effects involves interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

  • N-methyl-N'-(5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl)urea: Lacks the methoxy group, resulting in different reactivity.

  • N-methoxy-N-methyl-N'-(5-oxo-2-methyl-5H-chromeno[2,3-b]pyridin-3-yl)urea:

Properties

IUPAC Name

1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKUTDTCQRAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.